molecular formula C12H11N5 B2546917 N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 2320417-04-5

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B2546917
CAS RN: 2320417-04-5
M. Wt: 225.255
InChI Key: UQWXFLKPDLPGBR-UHFFFAOYSA-N
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Description

The compound N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a derivative of imidazo[1,2-a]pyridine, which is a core structure for various biologically active compounds. The imidazo[1,2-a]pyridine moiety is known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with various biological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, often involves cyclization reactions. For instance, a base-promoted cyclization of N-propargylaminopyridines has been shown to be an efficient method for preparing imidazo[1,2-a]pyridine derivatives . Additionally, a novel strategy for the synthesis of these compounds via catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines has been described, which allows the formation of three new C-N bonds through cascade reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazo ring to a pyridine ring. The imidazo[1,5-a]pyridine skeleton, for example, has been used as a platform for generating stable N-heterocyclic carbenes . The molecular structure of the compound would likely exhibit similar stability and reactivity due to the presence of the imidazo[1,2-b]pyridazin-6-amine moiety.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, demonstrating the versatility of these compounds in chemical transformations . Such reactivity could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of substituents can significantly affect these properties, as seen in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, where the isopropylsulfonyl group was found to be the best substituent in terms of activity . The physical properties such as solubility, melting point, and stability of this compound would be expected to be influenced by the presence of the methyl group on the pyridine ring and the imidazo[1,2-b]pyridazin-6-amine framework.

Scientific Research Applications

Mutagenic Study Applications

Compounds such as 2-Amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, closely related to the chemical , have been studied for their mutagenic principles found in protein pyrolysates. These studies focus on understanding the mutagenicity of certain heterocyclic amines produced through the pyrolysis of amino acids and proteins, which is crucial for assessing potential risks associated with the consumption of charred meats and other cooked foods (G. Saint-Ruf, B. Loukakou, C. N'zouzi, 1981).

Antimicrobial and Antiulcer Applications

Research on imidazo[1,2-a]pyridines, which share a structural motif with the compound , has revealed their potential as antimicrobial and antiulcer agents. These compounds have been synthesized and evaluated for their ability to act as antisecretory and cytoprotective agents in the treatment of ulcers, highlighting the therapeutic potential of such heterocyclic compounds (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989).

Organic Synthesis Methodology

The compound and its analogs have been a focal point in developing novel organic synthesis methodologies. These include innovative approaches for constructing the imidazo[1,2-a]pyridine scaffold, which is a key structural feature in many biologically active molecules. Such methodologies facilitate the efficient synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015).

Carcinogenicity and Antineoplastic Agents

Further, the study of heterocyclic amine food pyrolysates, which include structurally related compounds, has been important for understanding the mechanisms of carcinogenicity. These studies assess the tumorigenic activities of such compounds in animal models, providing valuable insights into the potential health risks associated with exposure to these substances. Additionally, some derivatives of imidazo[1,2-a]pyridines have been explored for their antineoplastic (anti-cancer) properties, demonstrating the diverse biological activities and potential therapeutic applications of these compounds (K. Dooley, L. S. Von tungeln, T. Bucci, P. Fu, F. Kadlubar, 1992).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-9-3-2-4-10(14-9)15-11-5-6-12-13-7-8-17(12)16-11/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXFLKPDLPGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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